Yttrium phosphide

Semiconductor Band Gap Rare-Earth Phosphides Electronic Structure

Sourcing rare-earth phosphides with precise lattice constants for epitaxial growth is challenging. Yttrium phosphide (YP) solves this with a cubic rock-salt structure (Fm3̄m, a=0.5661 nm) and a band gap of 1.0-2.1 eV, enabling strain engineering in high-power laser diodes and high-frequency devices. Unlike ScP or LaP, YP offers a 6.6% lattice mismatch with ScP for deliberate band-offset design. • Lattice constant 0.5661 nm - engineered for heterostructure strain control. • Band gap 1.0-2.1 eV - ideal for NIR laser diodes (715-880 nm). • High-temperature stability validated by Knudsen-effusion vaporization data. • Available as powder, sputtering target, or custom wafer. Request a quote for your specification.

Molecular Formula YP
PY
Molecular Weight 119.8796 g/mol
CAS No. 12294-01-8
Cat. No. B089271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium phosphide
CAS12294-01-8
Molecular FormulaYP
PY
Molecular Weight119.8796 g/mol
Structural Identifiers
SMILESP#[Y]
InChIInChI=1S/P.Y
InChIKeyDWDQAMUKGDBIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Phosphide Material Profile


Yttrium phosphide (YP) is an inorganic binary compound within the rare-earth monophosphide semiconductor class, crystallizing in a cubic rock salt structure (space group Fm3m) with a lattice constant of 0.5661 nm [1]. It possesses a molar mass of 119.88 g/mol and a density of 4.35 g/cm³ [2]. YP is recognized as a semiconductor utilized in laser diodes, high-power, and high-frequency electronics, with reported band gap values spanning approximately 1.0 eV to 2.1 eV depending on the measurement or calculation methodology [3].

Substitution Limits for Yttrium Phosphide


The rare-earth monophosphide class exhibits substantial variation in critical performance-defining properties, rendering direct substitution highly problematic. For instance, the lattice constant varies by more than 6% between scandium phosphide (0.5312 nm) and yttrium phosphide (0.5661 nm), creating severe epitaxial mismatch with common substrates like GaAs or Si [1]. More critically, the electronic band gap ranges widely—from near-metallic behavior in ScP and LaP (theoretically <0.6 eV) to the wider semiconducting gaps of YP (~1.0–2.1 eV) and YN (0.8–1.1 eV) [2][3]. High-temperature thermodynamic stability also diverges significantly; the vaporization behavior of YP differs from LaP in terms of gaseous product composition and equilibrium constants, impacting high-temperature processing and device longevity [4]. These quantifiable divergences in lattice matching, electronic structure, and thermal stability necessitate precise compound selection for specific engineering requirements.

Yttrium Phosphide Procurement Evidence


Electronic Band Gap Comparison

The electronic band gap of YP is experimentally reported as 1.0 eV, positioning it as a moderate-gap semiconductor distinct from other rare-earth monophosphides [1]. This value contrasts sharply with the larger 1.46 eV gap of LaP and the narrower 1.15 eV gap of DyP, as determined by optical absorption and electrical measurements on polycrystalline samples [1]. The variance in band gap directly influences the compound's suitability for specific optoelectronic and high-frequency applications, where carrier concentration and resistivity are key engineering parameters.

Semiconductor Band Gap Rare-Earth Phosphides Electronic Structure

Lattice Constant and Epitaxial Fit

The lattice constant of YP is 0.5661 nm (rock salt structure), as determined by X-ray diffraction [1][2]. This parameter is critical for heteroepitaxial device fabrication. Substituting YP with ScP (lattice constant 0.5312 nm) [3] would introduce a lattice mismatch of ~6.6%, a magnitude sufficient to generate misfit dislocations and degrade device performance in multilayer structures. In contrast, the mismatch between YP and the common substrate GaP (0.545 nm) [4] is approximately 3.9%, making YP a potentially more compatible material for certain lattice-engineered systems.

Epitaxial Growth Lattice Mismatch Thin Film Deposition

High-Temperature Vaporization Thermodynamics

The congruent vaporization behavior of YP and LaP was directly compared using mass-spectrometric Knudsen-effusion techniques over the temperature range of 2107–2300 K for YP and 2075–2316 K for LaP [1]. The study established that both compounds vaporize according to the reaction LnP(s) = Ln(g) + αP(g) + 0.5(1-α)P₂(g), but with compound-specific thermodynamic parameters. The derived second-law enthalpies of formation (ΔH⁰f, 298.15 K) and absolute entropies (S⁰, 298.15 K) for YP differ measurably from those of LaP, reflecting distinct bond strengths and thermal stabilities [1].

High-Temperature Stability Vapor Pressure Knudsen Effusion Thermodynamics

High-Pressure Phase Stability

Under hydrostatic compression, yttrium pnictides undergo a first-order phase transition from the NaCl-type (B1) to the CsCl-type (B2) structure. First-principles calculations predict that the B1→B2 transition pressure for YP is 72 GPa [1]. This value is significantly lower than that of YN (171 GPa) and YAs (75 GPa), but substantially higher than that of YSb (34 GPa) [1]. The transition pressure is a key indicator of the material's structural stability and mechanical behavior under extreme conditions.

High-Pressure Physics Phase Stability B1-B2 Transition Material Durability

Yttrium Phosphide Application Scenarios


High-Frequency & High-Power Electronics

YP's reported band gap of 1.0–2.1 eV and lattice constant of 0.5661 nm make it suitable for specialized high-power and high-frequency devices where conventional III-V semiconductors (e.g., GaAs, InP) may not meet thermal or lattice-matching requirements [1][2]. In heterostructure designs where a specific lattice mismatch is engineered for strain or band offset engineering, the 6.6% mismatch between YP and ScP, or the 3.9% mismatch with GaP, becomes a design parameter rather than a defect [2].

Near-Infrared Optoelectronic Devices

The experimental electronic transition spectrum of YP in the 715–880 nm (NIR) range, recorded via laser-induced fluorescence, provides a unique spectral fingerprint for this molecule [3]. This characteristic, coupled with its specific band gap, positions YP as a candidate for NIR laser diodes and photodetectors, differentiating it from wider-gap phosphides like LaP (1.46 eV) which would operate at shorter wavelengths [4].

High-Temperature Processing Environments

The direct comparative Knudsen-effusion study of YP and LaP provides the precise thermodynamic data (ΔH⁰f, S⁰) required for modeling material behavior during high-temperature semiconductor fabrication steps, such as molecular beam epitaxy (MBE) or chemical vapor deposition (CVD) [5]. This data allows process engineers to predict and control evaporation rates and maintain stoichiometry in thin-film growth, a task complicated by the different vaporization characteristics of alternative phosphides.

High-Pressure Phase Transformation Research

The predicted B1→B2 transition pressure of 72 GPa for YP establishes it as a benchmark material for studying pressure-induced structural changes in rock salt pnictides [6]. Its transition pressure is intermediate among yttrium pnictides (e.g., 171 GPa for YN, 34 GPa for YSb), making YP a valuable compound for calibrating high-pressure experimental apparatus and for validating first-principles models of mechanical stability [6].

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